5-Chloro-4-nitro-1,2-dihydroacenaphthylene
Description
5-Chloro-4-nitro-1,2-dihydroacenaphthylene (C12H9ClNO2) is a polycyclic aromatic hydrocarbon derivative featuring a fused bicyclic acenaphthylene core substituted with chlorine at position 5 and a nitro group at position 2. This compound belongs to the class of halogenated nitroaromatics, which are of interest in materials science, organic synthesis, and sensor development due to their electron-deficient aromatic systems and reactivity .
Properties
IUPAC Name |
5-chloro-4-nitro-1,2-dihydroacenaphthylene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-12-9-3-1-2-7-4-5-8(11(7)9)6-10(12)14(15)16/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAGLVOSHCXSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C3=CC=CC1=C23)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901267911 | |
| Record name | 5-Chloro-1,2-dihydro-4-nitroacenaphthylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104036-78-4 | |
| Record name | 5-Chloro-1,2-dihydro-4-nitroacenaphthylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104036-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1,2-dihydro-4-nitroacenaphthylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901267911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-nitro-1,2-dihydroacenaphthylene typically involves the nitration of 5-chloroacenaphthylene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 4-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-nitro-1,2-dihydroacenaphthylene undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as the catalyst.
Substitution: Reagents such as sodium amide (NaNH2) or thiols in the presence of a base are commonly used.
Major Products Formed
Reduction: The major product is 5-amino-4-nitro-1,2-dihydroacenaphthylene.
Scientific Research Applications
5-Chloro-4-nitro-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-nitro-1,2-dihydroacenaphthylene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can also participate in electrophilic substitution reactions, further modifying the compound’s activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The electronic and steric effects of substituents significantly influence the properties of dihydroacenaphthylene derivatives. Below is a comparative analysis:
Table 1: Key Properties of Selected Dihydroacenaphthylene Derivatives
Key Observations:
- Electronic Effects: The nitro group at position 4 in the target compound introduces strong electron-withdrawing effects, enhancing electrophilic substitution reactivity compared to the purely halogenated analogs (e.g., 5-chloro or 5-bromo derivatives) .
- Applications: While 5-nitro-1,2-dihydroacenaphthylene demonstrates utility in fluorescence-based metal sensing , the addition of a chloro substituent in the target compound could modify its selectivity or sensitivity toward specific ions.
Reactivity and Functional Potential
- Halogen vs. Nitro Reactivity: Chlorine at position 5 may participate in nucleophilic aromatic substitution (NAS), while the nitro group at position 4 directs further electrophilic reactions to specific ring positions. In contrast, bromo analogs (e.g., 5-bromo-1,2-dihydroacenaphthylene) may exhibit higher reactivity in cross-coupling reactions due to the weaker C-Br bond .
- Fluorescence and Sensing: The nitro group in 5-nitro-1,2-dihydroacenaphthylene enables Fe<sup>3+</sup> detection via fluorescence enhancement . The chloro-nitro derivative may exhibit similar or modified optical properties, warranting further study.
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